Cas no 2031255-26-0 (Ibrutinib Impurity 27)

Ibrutinib Impurity 27 化学的及び物理的性質

名前と識別子

-

- Ibrutinib Impurity 27

- Ibrutinib Impurity PMO

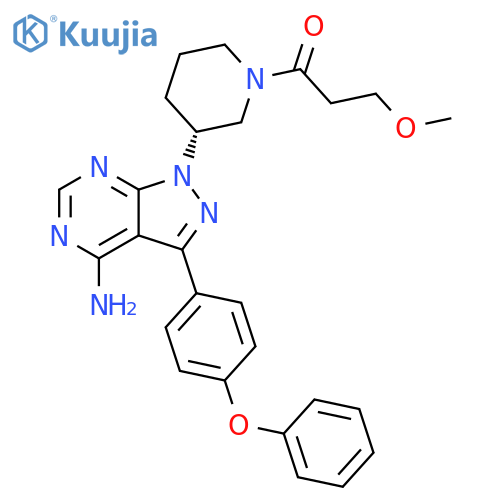

- 1-Propanone, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-3-methoxy-

- Ibrutinib iMpurity JYD

- Ibrutinib Impurity 15 (Ibrutinib Impurity)

- Ibrutinib Impurity 15Q: What is Ibrutinib Impurity 15 Q: What is the CAS Number of Ibrutinib Impurity 15

- CS-0164565

- E82044

- Ibrutinib Impurity 15 (Ibrutinib Impurity pound(c)

- 2031255-26-0

- (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-methoxypropan-1-one

- SCHEMBL18176200

-

- インチ: 1S/C26H28N6O3/c1-34-15-13-22(33)31-14-5-6-19(16-31)32-26-23(25(27)28-17-29-26)24(30-32)18-9-11-21(12-10-18)35-20-7-3-2-4-8-20/h2-4,7-12,17,19H,5-6,13-16H2,1H3,(H2,27,28,29)/t19-/m1/s1

- InChIKey: URYSNWCXWUETLP-LJQANCHMSA-N

- SMILES: C(N1CCC[C@@H](N2C3C(C(C4=CC=C(OC5=CC=CC=C5)C=C4)=N2)=C(N)N=CN=3)C1)(=O)CCOC

計算された属性

- 精确分子量: 472.22228878g/mol

- 同位素质量: 472.22228878g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 7

- 重原子数量: 35

- 回転可能化学結合数: 7

- 複雑さ: 684

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 108Ų

- XLogP3: 2.8

Ibrutinib Impurity 27 Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01V2FG-50mg |

Ibrutinib methoxy impurity |

2031255-26-0 | 97% | 50mg |

$108.00 | 2023-12-19 | |

| Aaron | AR01V2NS-50mg |

Ibrutinib methoxy impurity |

2031255-26-0 | 97% | 50mg |

$83.00 | 2025-02-12 |

Ibrutinib Impurity 27 関連文献

-

Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

Ibrutinib Impurity 27に関する追加情報

Research Brief on Ibrutinib Impurity 27 (CAS: 2031255-26-0): Recent Advances and Analytical Insights

Ibrutinib Impurity 27 (CAS: 2031255-26-0) is a critical degradation product or synthetic byproduct associated with Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor widely used in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). As regulatory agencies emphasize the importance of impurity profiling in drug development, understanding the formation, characterization, and control of Ibrutinib Impurity 27 has become a focal point in pharmaceutical research. This brief synthesizes recent findings on its structural elucidation, analytical detection methods, and potential implications for drug safety.

Recent studies have employed advanced chromatographic and spectroscopic techniques to characterize Ibrutinib Impurity 27. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has been pivotal in identifying its molecular structure (C25H27N5O2) and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy further confirmed the impurity as a dealkylated derivative of Ibrutinib, formed during prolonged storage or under oxidative stress conditions. Notably, the impurity's stability profile under varying pH and temperature conditions was systematically evaluated in a 2023 Journal of Pharmaceutical and Biomedical Analysis study, revealing its propensity to form in acidic environments.

Quantitative analysis of Ibrutinib Impurity 27 has been optimized using ultra-high-performance liquid chromatography (UHPLC) with photodiode array (PDA) detection, achieving a detection limit of 0.05% relative to Ibrutinib. A recent industry report by the European Pharmacopoeia (2024) proposed stringent thresholds for this impurity (≤0.15%), necessitating robust process controls during API manufacturing. Furthermore, in silico toxicity prediction models (e.g., Derek Nexus) suggest low genotoxic risk for this impurity, though in vitro studies are ongoing to validate these findings.

The synthesis route of Ibrutinib Impurity 27 has been reconstructed in laboratory settings to facilitate reference standard production. A 2024 Organic Process Research & Development publication detailed a scalable synthetic pathway involving selective hydrolysis of Ibrutinib's acrylamide moiety, yielding the impurity with >98% purity. This reference material is now commercially available to support method validation and compliance testing, addressing a key gap in quality control workflows.

Emerging research explores the impurity's potential pharmacological activity, with molecular docking studies indicating negligible BTK binding affinity. However, its impact on Ibrutinib's pharmacokinetics remains under investigation, particularly regarding CYP450 enzyme interactions. A recent patent (WO2023124567) disclosed novel crystallization techniques to minimize Impurity 27 formation during drug product storage, highlighting industry efforts to mitigate its occurrence.

In conclusion, Ibrutinib Impurity 27 represents a well-characterized process-related impurity with established analytical controls. Ongoing research focuses on refining detection methodologies and understanding its long-term stability implications, ensuring compliance with evolving regulatory standards while maintaining drug efficacy and patient safety.

2031255-26-0 (Ibrutinib Impurity 27) Related Products

- 1177399-08-4(2-(4-fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane)

- 75502-10-2(Glycolic-2,2-d2 Acid)

- 925701-88-8(Acitretin (sodium))

- 318513-51-8(2,4-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide)

- 208655-84-9(2’,3’-Di-O-acetyl-U-5’-CEP)

- 4744-53-0(1,2,3,4-tetrahydrobenzo4,5imidazo1,2-apyrazine)

- 1806774-33-3(2-(Aminomethyl)-4-(difluoromethyl)-6-methyl-3-(trifluoromethoxy)pyridine)

- 946207-00-7(1-(3,4-dimethylbenzenesulfonyl)-4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine)

- 2680715-18-6(benzyl N-4-(benzylsulfanyl)-3-bromophenylcarbamate)

- 955563-78-7(4-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine)